(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Urea Transporter Inhibition Renal Physiology Drug Discovery

Generic phenylboronic acids introduce uncontrolled variables in SAR studies and medicinal chemistry campaigns. This para-substituted arylboronic acid offers precisely defined substitution patterns for reproducible results. - **Renal research:** 4-fold greater UT-A1 inhibitor potency vs. analog without methylene linker; validated hit-to-lead scaffold. - **Agrochemical screening:** >5,000-fold more active against plant urease (IC50 = 380 nM) than baseline phenylboronic acid. - **Synthetic utility:** Room-temperature stable; ideal for Suzuki-Miyaura coupling to introduce functionalized, diversifiable urea motifs into pharmaceutical intermediates.

Molecular Formula C10H15BN2O3
Molecular Weight 222.05 g/mol
Cat. No. B8085959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid
Molecular FormulaC10H15BN2O3
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CNC(=O)N(C)C)(O)O
InChIInChI=1S/C10H15BN2O3/c1-13(2)10(14)12-7-8-3-5-9(6-4-8)11(15)16/h3-6,15-16H,7H2,1-2H3,(H,12,14)
InChIKeyFXIHHVWYZCFQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3,3-Dimethylureido)methyl)phenylboronic Acid Overview


(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid (CAS: 2246815-87-0) is an organoboron compound with the molecular formula C₁₀H₁₅BN₂O₃ and a molecular weight of 222.05 g/mol . It features a phenyl ring with a boronic acid group at the para-position and a 3,3-dimethylureido substituent attached via a methylene linker at the meta-position relative to the boronic acid . This compound is a member of the arylboronic acid class, widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation , and is also explored in medicinal chemistry for enzyme inhibition and receptor binding .

1
Suzuki-Miyaura cross-coupling building block
2
Urea transporter and urease inhibition studies
3
Methylene linker for SAR exploration

Why Generic Boronic Acids Fail


Substituting (4-((3,3-dimethylureido)methyl)phenyl)boronic acid with a generic phenylboronic acid or even a closely related analog like (4-(3,3-dimethylureido)phenyl)boronic acid is not chemically or biologically equivalent. The presence and precise positioning of the dimethylureido group and the methylene linker significantly modulate the compound's physicochemical properties, including its Lewis acidity, binding affinity, and electronic profile [1]. The ortho-substituted phenylboronic acid review emphasizes that the type and location of substituents on the phenyl ring critically alter acidity constants, receptor activity, and biological function [1]. For instance, the para-substituted nonyl derivative of phenylboronic acid exhibits IC50 values of 0.0091 μM for FAAH and 7.9 μM for MGL, demonstrating how specific substitution patterns drastically change inhibitory potency [2]. Therefore, replacing this compound with a less defined analog introduces uncontrolled variables that can compromise synthetic yield, biological assay reproducibility, and overall research outcomes. The data below quantifies these critical differences.

Generic phenylboronic acid
Substitution pattern and electronic effects may shift Lewis acidity, target binding profile, and biological response.
Analog without methylene linker
Methylene spacer is a critical structural determinant of UT-A1 inhibitory potency; its absence may reduce target engagement.

Quantified Evidence vs. Analogs


UT-A1 Inhibition Potency

A direct comparison of IC50 values reveals that the target compound is significantly more potent against the rat urea transporter UT-A1 than a closely related analog lacking the methylene linker. (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid exhibits an IC50 of 3,000 nM in an MDCK cell-based fluorescence plate reader assay [1]. In contrast, the analog (4-(3,3-dimethylureido)phenyl)boronic acid, which differs only by the absence of the methylene spacer, shows a higher IC50 of 12,000 nM under similar assay conditions, indicating a 4-fold decrease in potency [2]. This demonstrates that the methylene linker is a critical structural feature for enhancing binding affinity to this target.

UT-A1 Inhibition
Head-to-head
Target IC50 3,000 nM vs. comparator 12,000 nM; 4-fold lower IC50 for the methylene-linker compound.
Supports linker contribution to target binding.
MDCK cell-based fluorescence assay.
Urea Transporter Inhibition Renal Physiology Drug Discovery

Jack Bean Urease Inhibition

In a direct comparative study against jack bean urease, (4-((3,3-dimethylureido)methyl)phenyl)boronic acid demonstrates significantly higher inhibitory potency than a common baseline boronic acid. The target compound has an IC50 of 380 nM, as measured by a phenol red-based assay after a 15-minute pre-incubation [1]. In contrast, unsubstituted phenylboronic acid, a widely used benchmark, shows a Ki value of 2,000,000 nM (2.0 mM) against soybean urease [2]. While not identical enzyme sources, both are plant ureases and the >5,000-fold difference in potency underscores the profound impact of the dimethylureido-methyl substitution on urease inhibition.

Urease Inhibition
Cross-study comparable
Target IC50 380 nM (jack bean) vs. phenylboronic acid Ki 2,000,000 nM (soybean).
Supports urease inhibitory potency context.
Plant urease cross-study comparison; >5,000-fold difference.
Urease Inhibition Enzyme Assay Agricultural Chemistry

Methylene Spacer Structural Role

A review of ortho-substituted phenylboronic acids highlights that the properties of these compounds, including acidity and receptor activity, are highly dependent on the type and location of substituents [1]. The target compound features a unique structural combination: a para-boronic acid group, a meta-positioned dimethylureido group, and a critical methylene (-CH2-) spacer. This contrasts with the closest analog, (4-(3,3-dimethylureido)phenyl)boronic acid (CAS: 1182344-40-6), which lacks the methylene linker, thereby reducing conformational flexibility and altering the distance between the boronic acid and urea moieties . The presence of the methylene spacer is inferred to be the key driver behind the 4-fold improvement in UT-A1 inhibitory activity observed in the direct comparison evidence.

SAR: Methylene Spacer
Class-level inference
Target contains -CH2- spacer; comparator lacks spacer. Conformational flexibility inferred.
Spacer inferred to modulate binding pocket access.
Structural comparison and activity inference.
Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition

Purity and Storage Specifications

For procurement, verified specifications are critical. Commercial sources for (4-((3,3-dimethylureido)methyl)phenyl)boronic acid list a minimum purity specification of 95% and recommend long-term storage at room temperature . In contrast, a related building block, 4-(3,3-Dimethylureido)phenylboronic acid pinacol ester (CAS 874290-93-4), while offered at a higher purity of 97%, requires cold storage at 2-8°C and shipping on wet ice, adding logistical complexity and cost . The target compound's room-temperature stability simplifies handling and reduces storage-related degradation risk.

Purity & Storage
Data to verify
Target: 95% purity, room temp storage; pinacol ester analog: 97%, 2-8°C.
Room-temperature stability may support routine lab handling.
Commercial vendor specifications; verify independently.
Chemical Procurement Quality Control Reproducibility

Therapeutic Patent Intermediate

Patent literature indicates that boronic acid derivatives, including those with structures encompassing the core features of (4-((3,3-dimethylureido)methyl)phenyl)boronic acid, are of significant interest in therapeutic development. WO-2016100555-A1, titled 'Boronic acid derivatives and uses thereof,' describes a broad class of compounds for which this molecule could serve as a key synthetic building block or a close structural analog [1]. While specific biological data for the exact compound within the patent are not detailed, the patent's focus on novel boronic acid derivatives for pharmaceutical use supports the compound's relevance as a versatile intermediate for constructing more complex, biologically active molecules [1].

Patent Relevance
Supporting evidence
Structural class within WO-2016100555-A1 boronic acid derivatives.
May support use as a building block for novel derivatives.
Patent analysis; compound-specific data not detailed.
Patent Analysis Drug Discovery Boron Therapeutics

Key Research & Industrial Applications


Urea Transporter Inhibitor Synthesis

This compound is an optimal starting point for synthesizing novel inhibitors of urea transporters (UT-A1). Its 4-fold higher potency compared to the analog without the methylene linker [1] makes it a superior scaffold for hit-to-lead optimization campaigns in renal physiology and drug discovery.

HTS Libraries for Urease Inhibition

Given its potent inhibition of plant urease (IC50 = 380 nM) [2], which is >5,000-fold more active than baseline phenylboronic acid [3], this compound is an excellent candidate for inclusion in focused HTS libraries aimed at discovering new anti-urease agents for agricultural or therapeutic applications. Its room-temperature storage stability further supports its use in large-scale screening efforts .

Suzuki-Miyaura Cross-Coupling

As a para-substituted phenylboronic acid , this compound serves as a versatile building block in Suzuki-Miyaura reactions . It is particularly valuable for introducing a functionalized phenyl ring containing both a boronic acid handle and a protected/diversifiable urea moiety into complex organic frameworks, such as those found in pharmaceutical intermediates.

Patentable Chemical Space Construction

The compound's structural motif falls within the scope of patented boronic acid derivatives (e.g., WO-2016100555-A1) [4]. Researchers can utilize this building block to synthesize novel analogs for patent protection, exploring the chemical space around boronic acid therapeutics and potentially generating new intellectual property.

Application
Selection Property
Validation Focus
Urea transporter inhibitor research
Linker-dependent target engagement
UT-A1 inhibition assay context
Urease inhibition screening
Urease inhibitory potency context
Urease enzyme assay screening
Suzuki-Miyaura cross-coupling
Para-substituted boronic acid handle
Coupling efficiency validation
Boronic acid patent space exploration
Structurally novel urea-boronic acid motif
Patent literature alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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